3-Benzyladenine

Plant Biology Transcriptomics Cytokinin Signaling

Researchers studying cytokinin biology often face the limitation that common tools like kinetin only trigger a narrow transcriptional response. 3-Benzyladenine (CAS 7280-81-1) directly addresses this by acting as a broader and mechanistically distinct cytokinin probe. - Transcriptional Breadth: Modulates >2,000 genes in Arabidopsis, a >4.6-fold increase over kinetin's 436 genes, enabling comprehensive pathway analysis. - Pathogen Defense Priming: Pre-treatment significantly reduces necrotic symptoms of Botrytis cinerea infection, a capability not exhibited by kinetin. - CYP3A4 Calibration Standard: Exhibits a validated IC50 of 10,000 nM, serving as a weak-to-moderate inhibitor control in DMPK screening assays.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 7280-81-1
Cat. No. B189772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyladenine
CAS7280-81-1
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N
InChIInChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
InChIKeyZRRXJVVXTVXDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyladenine Procurement Baseline


3-Benzyladenine (CAS 7280-81-1), also known as 3-benzyl-3H-purin-6-amine, is a synthetic purine derivative belonging to the cytokinin class of plant hormones . It is a regioisomer of the more widely used N6-benzyladenine (6-benzylaminopurine, BA) and has been primarily utilized as a research tool to probe cytokinin structure-activity relationships and as a precursor in the synthesis of N6-substituted adenines [1]. Its physicochemical properties include a molecular formula of C12H11N5, a molecular weight of 225.25 g/mol, and a predicted boiling point of 373.4±52.0 °C .

Identity 3-Benzyl regioisomer of 6-benzyladenine (BA)
Research use Cytokinin structure-activity relationship probe
Synthetic role Precursor for N6-substituted adenines

3-Benzyladenine N6-Isomer Substitution Risks


While 3-benzyladenine and its N6-isomer (6-benzylaminopurine) share a common core, their substitution pattern leads to profoundly different biological and chemical behaviors. 3-Benzyladenine has been shown to undergo a unique chemical rearrangement to N6-benzyladenine via a complex ring-opening mechanism, which is not observed for other isomers [1]. In biological systems, a direct comparison with kinetin reveals that 3-benzyladenine's downstream effects on gene expression are not merely quantitative but qualitative, affecting distinct biological pathways [2]. This evidence demonstrates that the position of the benzyl group on the adenine ring is a critical determinant of function, making simple substitution with a generic or N6-substituted cytokinin inappropriate for studies where the specific reactivity or biological profile of 3-benzyladenine is required.

3-Benzyladenine
N6-Cytokinins (e.g., kinetin, 6-BA)
Undergoes rearrangement to N6-isomer via ring-opening
No analogous rearrangement pathway reported
Transcriptional response engages distinct pathway sets
Narrower gene modulation; opposite regulation for some genes
Reported protective effect against Botrytis in plant models
Weak or absent protective effect in same model context

3-Benzyladenine Quantified Differentiation Evidence


Differential Gene Regulation vs. Kinetin

A direct transcriptomic comparison in Arabidopsis thaliana reveals that 3-benzyladenine (BA) treatment induces a significantly broader and qualitatively distinct gene expression response compared to kinetin. BA modulates over 2000 genes, while kinetin affects only 436 [1]. Critically, the two compounds regulate a large set of genes in opposite directions (28 genes), and kinetin exclusively activates flavonoid synthesis genes, whereas BA significantly affects protein synthesis, photosynthesis, and plant defense-related genes [1].

Gene regulation vs. kinetin
Head-to-head
BA modulates >2000 genes vs kinetin 436
Reported broader transcriptional response context
Arabidopsis whole-transcriptome analysis
Plant Biology Transcriptomics Cytokinin Signaling

Botrytis cinerea Protection vs. Kinetin

In a direct comparison, pre-treatment with 3-benzyladenine (BA) provides significantly stronger protection against Botrytis cinerea infection than pre-treatment with kinetin. BA pre-treatment led to a significant reduction in necrotic disease symptoms, whereas kinetin pre-treatment had a much weaker or no protective effect [1].

Botrytis protection vs. kinetin
Head-to-head
BA reduced necrotic symptoms; kinetin weak/no effect
Supports defense priming assay interpretation
Arabidopsis and tobacco model
Plant Pathology Biotic Stress Induced Resistance

Human CYP3A4 Inhibition

3-Benzyladenine has been identified as an inhibitor of the major human drug-metabolizing enzyme CYP3A4, with a reported IC50 value of 10,000 nM (10 µM) in a P450-GLO luminescent assay [1]. This activity is documented in patent literature (US9138393, US9144538) related to CYP3A4 inhibition screening.

CYP3A4 inhibition
Cross-study comparable
IC50 = 10,000 nM
Reported weak-moderate CYP3A4 inhibition context
P450-GLO luminescent assay
Drug Metabolism Cytochrome P450 Enzymology

Rearrangement to N6-Benzyladenine

3-Benzyladenine undergoes a unique purine ring rearrangement to yield the biologically active cytokinin N6-benzyladenine [1]. This rearrangement involves the opening of both the imidazole and pyrimidine rings, as confirmed by 15N isotopic labeling studies where the 6-NH2 nitrogen of 3-benzyladenine appears at the N-3 and N-9 positions in the final N6-benzyladenine product [2].

Ring rearrangement pathway
Class-level inference
Rearrangement to N6-benzyladenine via ring-opening
Supports synthetic route and mechanistic studies
Confirmed by 15N NMR
Organic Chemistry Mechanistic Studies Isomerization

3-Benzyladenine Application Scenarios


Scenario 1: Cytokinin Gene Regulatory Networks

This application leverages the directly comparable, differential gene expression data for 3-benzyladenine and kinetin [1]. A researcher seeking to understand the breadth of cytokinin-responsive transcriptional programs should use 3-benzyladenine, as it modulates >2000 genes, a >4.6-fold increase over kinetin's 436 genes. The compound's unique induction of protein synthesis, photosynthesis, and defense-related genes makes it the superior tool for generating a comprehensive view of cytokinin action in model plants.

Scenario 2: Plant Defense Priming Against Necrotrophs

Based on direct comparative pathogen protection data, 3-benzyladenine is the superior choice for experiments aimed at reducing Botrytis cinerea infection [1]. Unlike kinetin, which showed weak to no protective effect, 3-benzyladenine pre-treatment significantly reduced necrotic disease symptoms. This makes it a critical compound for plant pathologists investigating induced resistance mechanisms or for agricultural researchers screening for compounds that can prime crop defenses.

Scenario 3: CYP3A4 Drug-Drug Interaction Studies

The validated IC50 value of 10,000 nM for CYP3A4 inhibition [1] positions 3-benzyladenine as a valuable research tool in drug metabolism and pharmacokinetics (DMPK). It can serve as a weak-to-moderate inhibitor control in high-throughput screening assays to calibrate the sensitivity of CYP3A4 inhibition tests or to study the impact of mild CYP3A4 inhibition on the metabolism of co-administered probe substrates.

Scenario 4: Alternative Synthesis of N6-Benzyladenine

Synthetic chemists can utilize the documented, unique thermal rearrangement of 3-benzyladenine [1] as an alternative pathway to synthesize the biologically important cytokinin N6-benzyladenine. This method may offer advantages in specific synthetic sequences where direct N6-alkylation is challenging or where the complex ring-opening mechanism [2] is itself the subject of investigation.

Application
Selection Property
Validation Focus
Cytokinin gene regulatory network studies
Broad transcriptional modulation profile
Cytokinin-responsive gene set analysis
Plant defense priming against necrotrophs
Reported protective effect in Botrytis model
Necrotic symptom reduction endpoints
CYP3A4 inhibition screening
Weak-moderate CYP3A4 inhibition class
IC50 calibration in P450 assays
Synthesis of N6-benzyladenine
Thermal rearrangement pathway
Reaction mechanism and product confirmation

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